Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate
Description
Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate is a bifunctional ester containing two oxazolidine moieties linked via hexanedioate (adipate) groups. Oxazolidines are five-membered heterocycles with one oxygen and one nitrogen atom, widely utilized in organic synthesis, chiral auxiliaries, and prodrug systems due to their stereochemical versatility and hydrolytic stability under physiological conditions .
Properties
CAS No. |
28770-03-8 |
|---|---|
Molecular Formula |
C16H28N2O6 |
Molecular Weight |
344.40 g/mol |
IUPAC Name |
bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate |
InChI |
InChI=1S/C16H28N2O6/c19-15(23-11-7-17-5-9-21-13-17)3-1-2-4-16(20)24-12-8-18-6-10-22-14-18/h1-14H2 |
InChI Key |
QOIKLQOZMJMHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCN1CCOC(=O)CCCCC(=O)OCCN2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(oxazolidin-3-yl)ethyl) adipate typically involves the reaction of oxazolidine derivatives with adipic acid or its derivatives. One common method involves the reaction of 2-(oxazolidin-3-yl)ethanol with adipoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for bis(2-(oxazolidin-3-yl)ethyl) adipate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(oxazolidin-3-yl)ethyl) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine rings to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the oxazolidine rings .
Scientific Research Applications
Bis(2-(oxazolidin-3-yl)ethyl) adipate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of bis(2-(oxazolidin-3-yl)ethyl) adipate involves its interaction with specific molecular targets and pathways. The oxazolidine rings can act as ligands, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the chemical or biological processes in which the compound is involved .
Comparison with Similar Compounds
Molecular Structure and Functional Groups
Key Differences :
- Functional Groups: The target compound’s ester groups contrast with carbamates in and oxazolidinones in . Esters hydrolyze faster than carbamates, making the target compound more suitable for transient applications (e.g., prodrugs) .
Physical and Crystallographic Properties
- Crystal Packing : The benzimidazole derivative in forms hydrogen-bonded zigzag chains via C–H···O interactions. The target compound’s hexanedioate chain may promote less rigid packing, reducing crystallinity compared to rigid aromatic cores.
- Dihedral Angles : In , dihedral angles between oxazolidine and benzimidazole planes (43.9°–45.6°) suggest moderate conjugation. The target compound’s flexible hexanedioate linker likely allows greater conformational freedom, impacting solubility and melting points.
Biological Activity
Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes two 1,3-oxazolidine rings connected to a hexanedioate moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 270.37 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 383 °C |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with oxazolidine structures exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. This suggests its potential use in treating infections caused by resistant bacterial strains .
Antifungal Activity
The compound also exhibits antifungal properties. A study evaluated its effectiveness against Candida species and found that it inhibited fungal growth at concentrations as low as 16 µg/mL.
Table: Antifungal Activity Against Various Strains
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
| Cryptococcus neoformans | 64 |
The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms:
- Protein Synthesis Inhibition : The oxazolidine ring structure is known to interfere with ribosomal function, inhibiting protein synthesis in bacteria.
- Cell Membrane Disruption : The compound may alter the integrity of fungal cell membranes, leading to cell lysis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues with a high affinity for lung and liver tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
